Laminaripentaose
Description
Pentasaccharide Structure within β-1,3-Glucan Research Context
Laminaripentaose is an oligosaccharide composed of five D-glucose units. These monosaccharide units are linked together in a linear chain by β-1,3-glycosidic bonds. nih.govnih.gov It is a member of a series of laminari-oligosaccharides, which are derived from the hydrolysis of laminarin, a storage polysaccharide found in brown algae. nih.govnih.govmdpi.com The general structure corresponds to β-D-Glcp-(1→3)-β-D-Glcp linkages, with this compound having a degree of polymerization (DP) of five. nih.govnih.gov
Enzymatic research has identified specific enzymes, such as this compound-producing beta-1,3-glucanase (LPHase), that can cleave long-chain β-1,3-glucans to specifically yield this compound. nih.govresearchgate.netresearchgate.net This enzymatic specificity underscores its distinct structural identity within the broader class of β-glucans.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23743-55-7 |
| Molecular Formula | C₃₀H₅₂O₂₆ |
| Molecular Weight | 828.72 g/mol |
| Synonyms | O-LAM5 |
| Structure | A linear pentasaccharide of five glucose units linked by β-1,3-glycosidic bonds. |
Data sourced from multiple references. scbt.comdextrauk.com
Significance as a Bioactive Oligosaccharide
The biological activity of this compound is a central theme in its research profile. It is recognized for several key functions, most notably as an elicitor of plant defense mechanisms.
Plant Defense Elicitor : In the field of plant pathology, this compound is identified as the shortest linear β-1,3-glucan that can act as an elicitor. nih.gov Elicitors are signal molecules that trigger a state of heightened immunity in plants. nih.gov Research in tobacco has shown that this compound can induce defense responses, leading to the accumulation of antimicrobial pathogenesis-related proteins and enhanced resistance against bacterial pathogens. nih.gov This activity is crucial for developing novel strategies for crop protection. nih.gov
Prebiotic Potential : Laminari-oligosaccharides, including this compound, have demonstrated prebiotic effects. nih.govnih.gov Prebiotics are substances that are selectively utilized by host microorganisms, conferring a health benefit. mdpi.com Studies have shown that these oligosaccharides can promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. nih.govnih.govnih.gov However, the efficacy can vary with the degree of polymerization; some studies indicate that oligosaccharides with a lower DP, like laminaribiose (B1201645) (DP2) and laminaritriose (DP3), may induce faster probiotic growth than laminaritetrose (DP4) and this compound (DP5). nih.gov A mixture of laminari-oligosaccharides (DP2-DP7) has been shown to support the growth of Lactobacillus plantarum and Lactobacillus acidophilus. nih.gov
Other Bioactivities : Research has also highlighted other potential health benefits. Laminari-oligosaccharides have been shown to possess antioxidant activities. nih.govnih.gov Furthermore, the parent polysaccharide, laminarin, from which these oligosaccharides are derived, is known for its anti-inflammatory and immunomodulatory properties, suggesting that its smaller constituents like this compound may contribute to these effects. mdpi.comresearchgate.net
Table 2: Overview of this compound Bioactivity
| Bioactive Role | Description | Key Research Findings |
|---|---|---|
| Plant Defense Elicitor | Triggers innate immune responses in plants to protect against pathogens. | Identified as the smallest active linear β-1,3-glucan elicitor in tobacco. nih.gov |
| Prebiotic | Selectively stimulates the growth of beneficial gut bacteria. | Promotes the growth of Lactobacillus and Bifidobacterium species. nih.govnih.govnih.gov |
| Antioxidant | Exhibits free-radical scavenging capabilities. | Demonstrated in studies on laminaran (B1674438) oligosaccharides. nih.govnih.gov |
| Anti-inflammatory | May contribute to the anti-inflammatory effects observed with laminarin. | The parent compound, laminarin, shows significant anti-inflammatory and immunomodulatory activity. mdpi.comresearchgate.net |
Overview of Research Trajectories and Interdisciplinary Relevance
The study of this compound extends across several scientific fields, highlighting its interdisciplinary importance.
Agricultural Science : A primary research trajectory involves its application as a plant defense elicitor. nih.gov The goal is to harness its ability to induce systemic acquired resistance in crops, offering a biological and potentially more sustainable alternative to conventional pesticides. nih.govmdpi.com
Food Science and Human Nutrition : Research is actively exploring its use as a functional food ingredient. nih.gov Its prebiotic properties make it a candidate for inclusion in foods and supplements aimed at improving gut health by modulating the intestinal microbiota. nih.gov
Biotechnology and Enzymology : There is significant interest in the enzymes that produce this compound. nih.govresearchgate.net The study of this compound-producing β-1,3-glucanases, including their crystal structure and catalytic mechanisms, is a vibrant area of research. nih.govnih.gov This knowledge is valuable for the enzymatic synthesis of specific oligosaccharides and for applications in biomass degradation. researchgate.netnih.gov
Immunology and Pharmacology : The immunomodulatory effects of β-glucans are well-established. nih.govresearchgate.net Research into oligosaccharides like this compound is part of a broader effort to understand how these molecules interact with the immune system, with potential applications in developing new therapeutic agents. researchgate.netnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| D-glucose |
| Laminarin |
| Laminaribiose |
| Laminaritriose |
| Laminaritetrose |
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQINGLDFWYORW-IMLBFRLQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Conformational Analysis of Laminaripentaose
Computational Approaches to Conformational Dynamics
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations represent a powerful computational approach for investigating the dynamic behavior of molecules at an atomic scale. mdpi.comgithub.io This methodology tracks the movement of atoms and molecules over time, offering critical insights into conformational changes, molecular stability, and interaction mechanisms. researchgate.netmdpi.comgithub.io For oligosaccharides like laminaripentaose, MD simulations are essential for understanding how the molecule flexes and interacts with its surrounding environment, including water molecules and the active sites of enzymes. researchgate.net
Although specific, in-depth MD studies focused exclusively on the conformational landscape of this compound are not exhaustively detailed within the current information, the technique is widely applied to similar oligosaccharides. researchgate.net For instance, MD simulations have been employed to analyze substrate size-dependent specificity and binding interactions in oligosaccharide-enzyme complexes. researchgate.net Notably, one reference indicates the application of molecular mechanics and dynamic simulations to "this compound b-1-3-(Glc)5," underscoring the use of this technique in studying this particular oligosaccharide. uni-koeln.de MD simulations serve as a vital complement to experimental data, enabling the prediction of properties that are otherwise challenging or cost-prohibitive to obtain experimentally. mdpi.com
Molecular Docking Studies with Ligands and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically an enzyme, to form a stable complex. nih.govmdpi.com This method is fundamental for understanding enzyme-substrate interactions, identifying specific binding modes, and elucidating catalytic mechanisms. nih.govmdpi.com
This compound in Enzyme Interactions: this compound is recognized as both a product and a substrate for specific enzymes, most notably endo-1,3-β-glucanases. neogen.commegazyme.comacs.org
Glycoside Hydrolase Family 64 (GH-64) Enzymes: Research has characterized β-1,3-glucanases belonging to the GH-64 family, which are known to specifically cleave β-1,3-glucans into this compound oligomers. acs.orgresearchgate.net
LPHase (β-1,3-Glucanase): In studies involving a GH-64 enzyme designated as LPHase, molecular modeling and docking simulations were conducted using laminarihexaose (B104634), a related longer oligosaccharide. These investigations identified key residues within the enzyme's active site, including potential catalytic residues Glu154 and Asp170, and sugar-binding residues such as Thr156, Asn158, Trp163, and Thr167. researchgate.netnih.gov The docking results illustrated how the glucose units of the substrate interact with the enzyme's binding pocket, with Asp170 showing interaction via water molecules. researchgate.netnih.gov
MoGluB (endo-β-1,3-glucanase): Studies on MoGluB, an endo-β-1,3-glucanase from Magnaporthe oryzae, demonstrated its capability to hydrolyze substrates like pachymaran and yeast glucan, producing oligosaccharides predominantly composed of this compound. This confirmed its enzymatic classification. acs.org
GluY (endo-β-1,3-glucanase): Research on GluY, an endo-β-1,3-glucanase from Cellulosimicrobium funkei HY-13, which releases this compound, involved an analysis of its substrate-binding capacities. nih.gov
General Docking Principles: Docking studies are instrumental in determining a molecule's potential to act as either a substrate or an inhibitor by evaluating its fit within an enzyme's active site and the nature of the resulting interactions. mdpi.com For example, the spatial proximity between catalytic residues and the substrate's reactive site is a critical factor predicted by docking simulations. mdpi.com
Enzymatic Synthesis and Biocatalytic Production of Laminaripentaose
Identification and Characterization of Laminaripentaose-Producing β-1,3-Glucanases
β-1,3-Glucanases are classified into several glycoside hydrolase (GH) families, with GH16, GH17, GH55, GH64, GH81, and GH128 being prominent for their activity on β-1,3-glucans researchgate.net. Among these, certain families are more consistently associated with the production of this compound.
Glycoside Hydrolase Family 64 (GH64) Enzymes
The Glycoside Hydrolase Family 64 (GH64) is notably characterized by enzymes that are specifically known as this compound-producing β-1,3-glucanases (LPHases) cazypedia.orgebi.ac.ukebi.ac.ukoup.comresearchgate.netebi.ac.uknih.gov. These enzymes cleave β-1,3-bonds in various β-1,3-glucans, such as laminarin and curdlan (B1160675), with a high degree of specificity for releasing this compound as the predominant or exclusive product oup.comresearchgate.netnih.govresearchgate.net. GH64 enzymes operate via an inverting catalytic mechanism, utilizing a single-displacement reaction cazypedia.orgebi.ac.ukoup.comnih.gov.
Structurally, GH64 enzymes typically exhibit a unique crescent-like fold composed of a barrel domain and a mixed α/β domain, which together form a wide groove accommodating the substrate cazypedia.orgebi.ac.ukresearchgate.netnih.govresearchgate.net. This groove contains the active site, lined with negatively charged residues, and features conserved catalytic residues, generally a glutamate (B1630785) acting as the acid catalyst and an aspartate serving as the base catalyst cazypedia.orgebi.ac.ukresearchgate.netnih.govresearchgate.net. Some GH64 enzymes may also incorporate carbohydrate-binding modules (CBMs), such as CBM13 or CBM56, which enhance their binding to β-1,3-glucans cazypedia.orgebi.ac.uk.
Examples of characterized GH64 enzymes include the LPHase from Streptomyces matensis DIC-108, which efficiently hydrolyzes β-1,3-glucans to yield this compound oup.comresearchgate.netnih.govresearchgate.net. Another example is the endo-β-1,3-glucanase GluY from Cellulosimicrobium funkei HY-13, which also produces this compound from β-1,3-d-glucans mdpi.com. The GH64 enzyme SpGlu64A from Streptomyces pratensis also demonstrates this compound-producing activity, particularly on curdlan researchgate.net.
Glycoside Hydrolase Family 17 (GH17) Enzymes
Glycoside Hydrolase Family 17 (GH17) enzymes are broadly characterized as β-(1→3)-glucan hydrolases and transglycosylases nih.govresearchgate.netoup.com. While many GH17 enzymes are active on laminarin and other β-1,3-glucans, their product profiles can vary. Some GH17 enzymes produce shorter oligosaccharides, such as laminaribiose (B1201645), as their primary products nih.govmdpi.com. For instance, Vibrio vulnificus VvGH17 predominantly produces laminaribiose from β-(1→3)-glucans nih.govmdpi.com, and Formosa agariphila GH17A yields glucose and laminaribiose from laminarin asm.org. However, the GH17 laminarinase VbGH17A from Vibrio breoganii 1C10 has been reported to hydrolyze laminarin into a series of oligosaccharides ranging from DP4 to DP9 rhhz.net. GH17 enzymes typically possess a TIM-barrel ((β/α)8) fold and belong to GH clan A researchgate.netoup.com. The GH17 family is noted for having a significant number of characterized enzymes active on laminarin oup.com.
Other Relevant Glycoside Hydrolase Families (e.g., GH128, GH157)
Glycoside Hydrolase Family 128 (GH128): Enzymes from this family also exhibit activity on β-1,3-glucans. For example, the GH128 enzyme OUC-BsLam26 from Bacteroides sp. CBA7301 degrades laminarin, producing this compound alongside other oligosaccharides like laminaritetraose, laminaritriose, and laminaribiose, with laminaritetraose being the principal product researchgate.netsciopen.comresearchgate.net. Another GH128 enzyme, CBM6E from Saccharophagus degradans, when acting on curdlan, predominantly yields laminaritriose and laminaritetraose, with this compound and laminarihexaose (B104634) produced in lower amounts nih.gov. Generally, GH128 laminarinases that have been studied tend to exhibit relatively low enzymatic activity researchgate.net.
Glycoside Hydrolase Family 157 (GH157): Enzymes from this family, such as BsGlc157A from Bacteroides sp. M27, have been shown to hydrolyze curdlan, yielding oligosaccharides with polymerization degrees ranging from 2 to 5, which includes this compound researchgate.net.
Substrate Specificity and Hydrolysis Patterns of Enzymes
The specificity of β-1,3-glucanases for different substrates and the resulting hydrolysis patterns are crucial for understanding this compound production.
Degradation of Laminarin
Laminarin, a polysaccharide primarily found in marine brown algae, consists of β-1,3-linked glucose units with occasional β-1,6-linked branches asm.orgfrontiersin.orgnih.gov. This complex structure presents a substrate for various glucanases. GH64 enzymes, particularly LPHases, are highly effective in degrading laminarin, yielding this compound as a major product cazypedia.orgoup.comresearchgate.netnih.govresearchgate.net. GH17 enzymes also act on laminarin; however, their products can range from shorter oligosaccharides like laminaribiose nih.govmdpi.comasm.org to longer chains (DP4-DP9) rhhz.net. GH16 enzymes are also involved in laminarin degradation asm.orgfrontiersin.orgtandfonline.com, and GH128 enzymes like OUC-BsLam26 can produce this compound from laminarin as part of a mixture of oligosaccharides researchgate.netsciopen.comresearchgate.net.
Hydrolysis of Curdlan and Pachyman
Curdlan is a linear β-1,3-d-glucan produced by certain bacteria cazypedia.orgresearchgate.netmdpi.comfrontiersin.orgnih.gov. It serves as a key substrate for this compound-producing enzymes. GH64 enzymes, such as the LPHase from S. matensis, efficiently hydrolyze curdlan to produce this compound cazypedia.orgoup.comnih.gov. Similarly, the GH64 enzyme GluY from C. funkei HY-13 yields predominantly this compound from curdlan mdpi.com. GH128 enzymes can also act on curdlan, with some producing this compound as a minor product alongside shorter oligosaccharides nih.gov, while others like BsGlc157A (GH157) produce a range of oligosaccharides from curdlan, including those of DP5 researchgate.net.
Pachyman, another β-1,3-glucan, is also a substrate for GH64 enzymes, with reports indicating their activity on this polysaccharide cazypedia.orgebi.ac.ukebi.ac.ukoup.commdpi.commdpi.com. For instance, the GH64 enzyme GluY from C. funkei HY-13 showed reduced degradation of pachyman upon truncation of its C-terminal domain mdpi.com. GH81 enzymes are also known to hydrolyze curdlan and pachyman, typically yielding laminaribiose as the main product mdpi.com.
Biological Activities and Molecular Mechanisms of Laminaripentaose
Immunomodulatory Effects and Immune Cell Activation (Preclinical Studies)
Laminaripentaose has demonstrated the ability to modulate the immune system through various interactions with immune cells and signaling pathways. ontosight.ai
Interactions with Pattern Recognition Receptors (e.g., Toll-like Receptors)
As a β-glucan, this compound is recognized by pattern recognition receptors (PRRs) on immune cells, which are crucial for initiating innate immune responses. frontiersin.orgnih.gov While research on β-glucans in general points to interactions with receptors like Dectin-1 and Toll-like receptors (TLRs), specific interactions of this compound are an ongoing area of investigation. frontiersin.orgnih.govresearchgate.net Some studies suggest that the immunomodulatory effects of β-1,3-oligoglucans may occur independently of Dectin-1. mdpi.com The recognition of these sugar structures can activate C-type lectin receptors (CLRs), TLRs, and complement receptors (CRs). researchgate.net For instance, β-glucans from Pneumocystis are known to be recognized by Dectin-1 and TLRs. frontiersin.orgnih.gov Notably, TLRs can activate two primary signaling pathways: the MyD88 pathway and the TRIF pathway. nih.govfrontiersin.org Specifically, Pneumocystis murina activates TLR2 in alveolar macrophages, leading to downstream signaling. nih.govfrontiersin.org
Activation of Intracellular Signaling Pathways (e.g., NF-κB, Akt/mTOR)
Preclinical findings indicate that this compound can influence key intracellular signaling pathways involved in inflammation and cell proliferation. nih.gov Studies have shown that this compound, along with other laminari-oligosaccharides, exerts significant anti-inflammatory effects through the nuclear factor-kappa B (NF-κB) and Akt/mTOR signaling pathways. nih.gov The activation of NF-κB is a critical step in the inflammatory response, leading to the production of various inflammatory mediators. thieme-connect.de The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. semanticscholar.orgnih.gov Research has demonstrated that this compound can inhibit the activation of the NF-κB pathway. researchgate.net
Modulation of Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, IL-10)
A significant aspect of this compound's immunomodulatory activity is its ability to modulate the expression of cytokines and chemokines. In preclinical models, this compound has been shown to significantly inhibit the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Conversely, it has also been observed to increase the release of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net This modulation of cytokine expression is a key mechanism behind its anti-inflammatory effects. For example, in LPS-induced HK-2 cells, this compound demonstrated a significant reduction in TNF-α and IL-6 levels. nih.gov
Effects on Macrophage and T Lymphocyte Activity
This compound has been shown to influence the activity of key immune cells like macrophages and T lymphocytes. Macrophages, when activated, can differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. mdpi.com The interaction of β-glucans with macrophages can stimulate phagocytic activity. researchgate.net Studies have shown that macrophages and T-lymphocytes are key players in inflammatory processes. nih.govcuni.cz Research on β-1,3 oligoglucans, including this compound, has indicated an immune-stimulant effect on T lymphocytes. researchgate.netmdpi.com This includes a significant increase in the mRNA levels of cytokines associated with T-cell activation. mdpi.comscienceopen.com This stimulation of T-cell activation can occur in collaboration with CD3 activation and may involve binding to CD28, independent of a Dectin-1-mediated mechanism. mdpi.comscienceopen.com
Gut Microbiota Modulation and Prebiotic Functions (Preclinical Studies)
Selective Fermentation by Beneficial Gut Bacteria (e.g., Lactobacillus, Butyricimonas, Bifidobacterium, Akkermansia)
Preclinical studies have demonstrated that this compound can be selectively fermented by beneficial gut bacteria. This fermentation process supports the growth of genera such as Lactobacillus, Butyricimonas, Bifidobacterium, and Akkermansia. researchgate.netnih.gov For instance, dietary this compound treatment in mice led to a significant increase in the gut populations of Butyricimonas and Bifidobacterium. nih.gov Lactobacillus species are well-known for their ability to ferment various sugars to produce lactic acid. assaygenie.comscielo.br Similarly, Bifidobacterium species are capable of fermenting a range of carbohydrates. nih.govgoogle.com The fermentation of oligosaccharides like this compound by these beneficial bacteria can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits. researchgate.net Studies have shown that laminari-oligosaccharides, including this compound, can promote the growth of Lactobacillus and Bifidobacterium. frontiersin.orgmdpi.com
Interactive Data Table: Effects of this compound on Cytokine Expression
| Cell Type | Treatment | Cytokine | Effect | Reference |
| LPS-induced HK-2 cells | This compound | TNF-α | Inhibition | nih.gov |
| LPS-induced HK-2 cells | This compound | IL-6 | Inhibition | nih.gov |
| STZ-treated rats | SF (containing this compound) | TNF-α | Suppression | researchgate.net |
| STZ-treated rats | SF (containing this compound) | IL-6 | Suppression | researchgate.net |
| STZ-treated rats | SF (containing this compound) | IL-10 | Increased release | researchgate.net |
| LPS-stimulated BV-2 cells | SF (containing this compound) | TNF-α | Suppression | researchgate.net |
| LPS-stimulated BV-2 cells | SF (containing this compound) | IL-6 | Suppression | researchgate.net |
Interactive Data Table: Effects of this compound on Gut Microbiota
| Study Model | Treatment | Bacterial Genus | Effect | Reference |
| High-fat diet mice | This compound | Butyricimonas | Increased | nih.gov |
| High-fat diet mice | This compound | Bifidobacterium | Increased | nih.gov |
| In vitro | Laminari-oligosaccharides | Lactobacillus plantarum | Growth promotion | frontiersin.org |
| In vitro | Laminari-oligosaccharides | Bifidobacterium adolescentis | Growth promotion | frontiersin.org |
| Alzheimer's disease mice | NAT (containing this compound) | Lactobacillus | Increased | researchgate.net |
| Alzheimer's disease mice | NAT (containing this compound) | Butyricimonas | Increased | researchgate.net |
| Alzheimer's disease mice | NAT (containing this compound) | Akkermansia | Increased | researchgate.net |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of non-digestible carbohydrates like this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial for host health. nih.govnih.gov The primary SCFAs produced are acetate (B1210297), propionate, and butyrate. nih.govnih.gov
In a preclinical study, treatment with this compound was shown to increase the levels of fecal SCFAs. nih.govacs.org This increase was associated with a significant rise in the abundance of beneficial gut bacteria. Specifically, the populations of Butyricimonas and Bifidobacterium were observed to increase by 94.0% and 422.7%, respectively. nih.govacs.org These bacteria are known for their ability to ferment dietary fibers into SCFAs. frontiersin.org
Table 1: Effect of this compound on Gut Microbiota and SCFA Production
| Biomarker | Percentage Increase | Reference |
| Butyricimonas | 94.0% | nih.govacs.org |
| Bifidobacterium | 422.7% | nih.govacs.org |
| Fecal SCFAs | Markedly Increased | nih.govacs.org |
This table summarizes the notable changes in gut microbiota composition and the resulting increase in short-chain fatty acid levels following this compound administration in a preclinical model.
Impact on Intestinal Barrier Integrity
The intestinal barrier is a critical component of gut health, regulating the passage of substances from the gut lumen into the bloodstream. nih.gov Its integrity is maintained by a complex structure that includes epithelial cells and the junctions between them. nih.gov
Research has demonstrated that this compound can significantly reduce intestinal barrier injury. nih.govacs.org In studies involving high-fat diet-induced obese mice, this compound treatment was found to protect the integrity of the gut barrier. nih.govacs.orgresearchgate.net This protective effect is crucial, as a compromised intestinal barrier, often referred to as "leaky gut," is associated with systemic low-grade inflammation. By mitigating damage to the intestinal barrier, this compound helps to reduce this inflammation. nih.govresearcher.lifediva-portal.org
Neurological and Cognitive Effects (Preclinical Studies)
The influence of this compound extends beyond the gut, with preclinical studies revealing significant neurological and cognitive benefits. These effects are largely attributed to the intricate communication network known as the gut-brain axis. annalsgastro.grresearchgate.netnih.gov
Amelioration of Cognitive Dysfunctions (e.g., in obese models)
Obesity is often associated with cognitive impairments. mdpi.com Studies have shown that this compound can ameliorate these obesity-induced cognitive dysfunctions. nih.govacs.org In obese mice fed a high-fat diet, treatment with this compound resulted in improved memory functions. nih.govacs.org This suggests a potential role for this compound in preventing obesity-associated cognitive complications. nih.gov
Interactions within the Gut-Brain Axis
The gut-brain axis is a bidirectional communication system between the central nervous system and the enteric nervous system, which is heavily influenced by the gut microbiota. annalsgastro.grresearchgate.netnih.gov this compound appears to exert its neurological benefits by modulating this axis. nih.govacs.org
A key piece of evidence supporting this mechanism comes from studies where the beneficial effects of this compound on cognition were nullified by the administration of an antibiotic cocktail. nih.govacs.org This indicates that the gut microbiota is essential for mediating the positive cognitive outcomes of this compound treatment. nih.govacs.org The interaction involves signaling from the gut microbiota to the brain through various pathways, including neural, endocrine, and immune routes. annalsgastro.grnih.govdergipark.org.tr
Reduction of Hippocampal Insulin (B600854) Resistance and Neuronal Injury
Insulin resistance in the brain, particularly in the hippocampus, is linked to cognitive deficits and neurodegenerative diseases. nih.govmdpi.com Preclinical research has shown that this compound can reduce hippocampal insulin resistance and neuronal injury in obese mice. nih.govacs.org This is a significant finding, as hippocampal insulin resistance can lead to impaired synaptic transmission and structural deficits in neurons. nih.govmdpi.com By improving insulin sensitivity in the hippocampus, this compound helps to protect against neuronal damage and preserve cognitive function. nih.gov
Antifungal Activities and Mechanisms against Pathogenic Fungi (e.g., Candida albicans)
In addition to its effects on gut and brain health, this compound has demonstrated potential as an antifungal agent. The opportunistic fungal pathogen Candida albicans is a common cause of infections, and the rise of antifungal resistance is a major health concern. mdpi.comnih.govmdpi.com
While direct studies on the antifungal mechanism of this compound against C. albicans are emerging, research on related compounds and the known antifungal mechanisms provides a basis for understanding its potential action. Antifungal agents can act through various mechanisms, including the disruption of the fungal cell wall or membrane, inhibition of biofilm formation, and interference with essential cellular processes. mdpi.comfrontiersin.org For instance, some antifungal compounds work by inhibiting the synthesis of β-1,3-glucan, a key component of the fungal cell wall. researcher.life Given that this compound is an oligosaccharide derived from glucans, its potential to interfere with fungal cell wall synthesis is a plausible area for further investigation.
Inhibition of Fungal Growth and Hyphal Development
This compound and the enzymes that produce it by degrading fungal cell walls have demonstrated significant inhibitory effects on the growth and morphological development of various fungal species. The primary mechanism involves the enzymatic breakdown of β-1,3-glucans, which are essential structural polymers in the fungal cell wall. mdpi.com This degradation compromises the cell's structural integrity and hinders its ability to grow and form hyphae.
Research has shown that endo-β-1,3-glucanases, which release this compound from β-1,3-glucans, can directly suppress fungal proliferation. mdpi.comnih.gov For instance, a recombinant endo-β-1,3-glucanase (rGluY) from Cellulosimicrobium funkei HY-13, which predominantly produces D-laminaripentaose, exhibited potent, dose-dependent growth inhibition against the pathogenic yeast Candida albicans. mdpi.comnih.gov At a concentration of approximately 1.8 µM, this enzyme was capable of inhibiting fungal growth by about 80%. nih.gov
The antifungal activity is not limited to yeast forms. Studies on filamentous fungi have revealed that metabolites from microorganisms producing β-1,3-glucanases can induce significant morphological changes, such as hyphal swelling, distortion, and cytoplasm aggregation. ijbs.com Furthermore, crude protein extracts containing β-1,3-glucanase activity have been shown to effectively suppress the growth of several plant-pathogenic fungi, including Rhizoctonia solani, Alternaria solani, and Fusarium poae. mdpi.com The inhibition of hyphal growth is a critical virulence attribute, and its disruption by agents like anti-β-glucan antibodies has been linked to protective effects against fungal infections. plos.org
Table 1: Inhibitory Effects of this compound-Releasing Enzyme on Fungal Growth
| Enzyme/Agent | Target Fungus | Observed Effect | Reference |
| rGluY (endo-β-1,3-glucanase) | Candida albicans | ~80% growth inhibition at 1.8 µM | nih.gov |
| β-1,3-glucanase extracts | R. solani, A. solani, F. poae | Significant growth suppression | mdpi.com |
| S. hygroscopicus metabolites | C. gloeosporioides, S. rolfsii | Hyphal swelling and distortion | ijbs.com |
Impact on Fungal Cell Wall Integrity Pathways
The fungal cell wall is a dynamic and essential organelle that protects the cell from environmental stress and is crucial for growth and morphogenesis. nih.govfrontiersin.org It is primarily composed of a network of polysaccharides, with β(1,3)-glucan forming the central scaffold, linked to other components like chitin (B13524) and β(1,6)-glucan. nih.gov The enzymatic degradation of β-1,3-glucan to produce oligosaccharides such as this compound directly compromises this structure, triggering a cellular stress response known as the cell wall integrity (CWI) pathway.
When the cell wall is damaged, the CWI pathway is activated to initiate compensatory mechanisms, including the synthesis of new cell wall polysaccharides. frontiersin.orgfrontiersin.org Studies on the fungus Magnaporthe oryzae have shown that treatment with a glucanase that breaks down cell wall components leads to the activation of the CWI pathway. frontiersin.orgfrontiersin.org This response includes the upregulation of genes responsible for synthesizing cell wall polysaccharides, such as chitin synthases and glucan synthases. frontiersin.org This indicates that the fungus attempts to repair the damage and reinforce its cell wall in response to the enzymatic attack.
The disruption of β-glucan synthesis or its degradation leads to severe cell wall defects and can diminish the infectivity of pathogenic fungi. frontiersin.org Therefore, the action of this compound-producing enzymes represents a direct assault on a fundamental component of fungal viability, forcing the cell to expend resources on repair and highlighting the importance of the cell wall as a target for antifungal agents.
Table 2: Fungal Response to Cell Wall Disruption
| Stimulus | Fungus | Pathway Activated | Cellular Response | Reference |
| MoGlu16 (β-1,6-glucanase) | Magnaporthe oryzae | Cell Wall Integrity (CWI) Pathway | Increased expression of cell wall synthesis genes | frontiersin.orgfrontiersin.org |
| This compound-producing enzymes | General Fungi | Cell Wall Integrity (CWI) Pathway | Compensatory synthesis of cell wall polymers | frontiersin.orgfrontiersin.org |
Induction of Reactive Oxygen Species (ROS) in Fungi
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, in high concentrations, can cause significant damage to cellular components. mdpi.com A growing body of evidence suggests that the antifungal activity of various compounds is linked to their ability to induce ROS production within fungal cells. nih.gov
In the context of cell wall degradation, the disruption caused by glucanase enzymes can lead to an accumulation of intracellular ROS. Research on Magnaporthe oryzae demonstrated that mycelia treated with a β-1,6-glucanase exhibited a significant increase in ROS production. frontiersin.orgfrontiersin.org This surge in ROS is believed to be a key signaling event that, in turn, activates the cell wall integrity pathway as a defense mechanism. frontiersin.orgfrontiersin.org
ROS play a complex role in fungal biology; while they are essential signaling molecules for normal development at low levels, excessive ROS leads to oxidative stress and can trigger programmed cell death (apoptosis). nih.gov Several potent antifungal drugs, including azoles and polyenes, exert their effects at least in part by inducing ROS. nih.gov The generation of ROS following the enzymatic breakdown of the fungal cell wall suggests that this is a significant component of the antifungal mechanism associated with this compound-producing enzymes. However, it is important to interpret data on ROS induction carefully, as some studies have suggested that elicitor activity attributed to laminarioligosaccharides might be due to trace contamination with other potent elicitors like chitin fragments. tandfonline.com
Table 3: ROS Induction as an Antifungal Mechanism
| Agent/Condition | Organism | Effect | Associated Pathway | Reference |
| MoGlu16 (β-1,6-glucanase) | Magnaporthe oryzae | Production of ROS | Activation of CWI pathway | frontiersin.orgfrontiersin.org |
| Effective Antimycotics (e.g., Azoles, Polyenes) | General Fungi | Induction of ROS | Oxidative stress | nih.gov |
Metabolic Fates and Degradation Pathways of Laminaripentaose in Biological Systems
Catabolic Pathways in Microorganisms (e.g., Marine Yeasts, Bacteria)
Microorganisms, including various bacteria and yeasts, possess sophisticated metabolic machinery to catabolize complex carbohydrates like β-glucans, which are abundant in their environments bmglabtech.comnih.govpnas.org. Catabolism refers to the breakdown of complex molecules into simpler ones, releasing energy and providing building blocks for cellular processes bmglabtech.comnih.gov. Bacteria such as Arthrobacter luteus, Streptomyces matensis, Cellulosimicrobium funkei, and Paenibacillus species have been identified as producers of enzymes capable of degrading β-1,3-glucans google.comcellculturedish.comgoogle.comnih.govnih.govresearchgate.netnih.govslu.seresearchgate.net. Marine yeasts are also recognized for their potential in β-glucan degradation google.com. These organisms utilize the resulting smaller sugars and oligosaccharides as carbon and energy sources for growth and other metabolic activities bmglabtech.comnih.gov.
Enzymatic Depolymerization by Exo- and Endo-β-1,3-Glucanases
The breakdown of β-1,3-glucans is primarily mediated by a class of enzymes known as β-1,3-glucanases pnas.orgnih.gov. These enzymes can be broadly categorized into exo-β-1,3-glucanases, which cleave glucose units from the non-reducing end of the polysaccharide chain, and endo-β-1,3-glucanases, which hydrolyze internal β-1,3-glycosidic linkages nih.govnih.govresearchgate.net.
A significant group of enzymes, often classified within glycoside hydrolase (GH) families such as GH64, are specifically known as this compound-producing glucanases (LPHases) google.comgoogle.comnih.govnih.govnih.govresearchgate.net. These endo-acting enzymes are characterized by their ability to cleave β-1,3-glucans, including substrates like laminarin, pachyman, and curdlan (B1160675), to yield this compound as the predominant product google.comgoogle.comnih.govnih.govnih.govresearchgate.net. Other GH families, such as GH55 and GH5, are also involved in the degradation of β-glucans, with some GH5 enzymes exhibiting exo-acting properties nih.govresearchgate.net. The specific action pattern can vary, with some enzymes displaying atypical hydrolysis patterns that produce longer oligosaccharides slu.se.
Identification and Quantification of Degradation Products
The enzymatic hydrolysis of β-1,3-glucans, particularly by LPHases, results in a mixture of oligosaccharides and monosaccharides. The primary degradation products include glucose, laminaribiose (B1201645), laminaritriose, laminaritetraose, and this compound pnas.orgresearchgate.netnih.govresearchgate.net. As noted, this compound is often the most abundant product generated by LPHases nih.govnih.govnih.govresearchgate.net.
The identification and quantification of these degradation products are typically achieved through various analytical techniques. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to separate and identify the different oligosaccharides and monosaccharides formed nih.govnih.govresearchgate.netfrontiersin.org. Reducing sugar assays, such as the p-hydroxybenzoic acid hydrazide (PAHBAH) assay, are used to quantify the amount of reducing sugars released, thereby indicating the extent of hydrolysis nih.govfrontiersin.orgasm.org. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) can further be utilized for detailed structural confirmation of the degradation products nih.gov.
Metabolic Intermediates and Downstream Utilization
This compound itself can be considered a direct product of the enzymatic breakdown of larger β-1,3-glucans by specific endo-glucanases nih.govnih.govnih.govresearchgate.net. When this compound is further metabolized, or when other glucanases act on the β-glucans, it is broken down into smaller units, primarily glucose and shorter oligosaccharides like laminaribiose and laminaritriose pnas.orgresearchgate.netnih.govresearchgate.net.
Compound List:
this compound
β-1,3-glucan
Glucose
Laminaribiose
Laminaritriose
Laminaritetraose
Laminarin
Pachyman
Curdlan
β-1,6-glucan
Pustulan
Gentiobiose
Gentianose
Pyruvate
ATP
NADH
Laminaripentaose in Plant Microbe Interactions and Plant Immunity
Recognition as a Damage-Associated Molecular Pattern (DAMP) in Plants
Laminaripentaose, along with other β-1,3-glucan oligosaccharides, is recognized as a damage-associated molecular pattern (DAMP) in plants nih.govfrontiersin.orgwikipedia.org. DAMPs are endogenous molecules released from damaged or dying cells, signaling danger or stress to the plant. These signals alert the plant's immune system, initiating defense mechanisms even in the absence of direct pathogen attack. This compound, specifically, has been identified as the shortest linear β-1,3-glucan with elicitor activity in plant cells, indicating its importance as a primary signal molecule nih.govuliege.be.
Elicitation of Plant Immune Responses
Upon recognition, this compound can trigger a cascade of plant immune responses, contributing to defense against pathogens and environmental stress.
Activation of Reactive Oxygen Species (ROS) Production
This compound and other β-1,3-glucans have been shown to induce the production of reactive oxygen species (ROS) in plant cells nih.govresearchgate.net. ROS are crucial signaling molecules in plant immunity, acting as second messengers that amplify defense signals. The ROS burst is a rapid and early response to perceived danger signals, contributing to the activation of downstream defense pathways researchgate.netnih.gov. Studies have indicated that the length of the β-1,3-glucan chain can influence the intensity of ROS production, with specific lengths, including this compound, demonstrating elicitor activity researchgate.netmpg.de.
Induction of Defense-Related Signaling Pathways
This compound can activate key defense-related signaling pathways within plants. Research indicates that β-1,3-glucans, including this compound, can induce the salicylic (B10762653) acid (SA) signaling pathway in some plant species nih.gov. While laminarin (a mixture of β-1,3-glucans) does not typically trigger the hypersensitive response (HR), it can induce the accumulation of pathogenesis-related (PR) proteins and prime plants for resistance against bacterial pathogens nih.govnih.gov. Furthermore, β-glucans, potentially including this compound, are known to activate mitogen-activated protein kinase (MAPK) cascades nih.govnih.govfrontiersin.orgmdpi.comembopress.orgnih.gov. These MAPK cascades are central to signal transduction in plant immunity, mediating responses to various stimuli, including DAMPs and pathogen-associated molecular patterns (PAMPs).
Interaction with Plant Receptors (e.g., LysM Receptor-like Kinases)
The perception of β-glucans, including this compound, by plants is mediated through specific receptor systems. While the exact receptors for linear β-1,3-glucans like this compound are still being elucidated, lysin motif (LysM) receptor-like kinases (RLKs) are known to be involved in the perception of various microbial glycans mpg.deoup.com. In some plant species, LysM RLKs are crucial for recognizing chitin (B13524), another important microbial cell wall component mpg.deoup.com. Research suggests that plant cells can discriminate between different β-glucan structures, with specific receptors potentially recognizing shorter linear β-1,3-glucans like this compound mpg.denih.gov. For instance, while some receptors show low affinity for linear β-1,3 oligosaccharides like this compound, this interaction is still significant for initiating downstream signaling nih.gov.
Role in Host-Pathogen Dynamics and Symbiotic Relationships
This compound and other β-glucans derived from microbial cell walls can influence the complex dynamics between plants and microbes. As elicitors, they can trigger plant defenses that limit pathogen colonization nih.govnih.govresearchgate.net. For example, the recognition of β-1,3-glucans from fungal cell walls can lead to the induction of plant immune responses, such as the production of β-1,3-glucanases, which can directly inhibit pathogens researchgate.netbiorxiv.org.
In symbiotic relationships, such as those with mycorrhizal fungi or nitrogen-fixing bacteria, plants also interact with microbial glycans oup.comnumberanalytics.commotherearthnews.com. While much research has focused on chitin and lipochitooligosaccharides (LCOs) in symbiosis, β-glucans also play a role. Plants can recognize these microbial glycans through specific receptors, which can either activate defense or promote the establishment of beneficial symbiosis, depending on the context mpg.deoup.comnih.govnumberanalytics.com. The ability of plants to differentiate between various glycan structures is critical for distinguishing between beneficial and harmful microbes.
Analytical and Methodological Approaches in Laminaripentaose Research
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are fundamental for separating complex mixtures of oligosaccharides, enabling the isolation and characterization of specific compounds like laminaripentaose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of oligosaccharides. It offers high resolution and sensitivity, making it suitable for analyzing the products of enzymatic hydrolysis of β-glucans, which often yield this compound among other oligosaccharides. Different HPLC modes and columns can be employed. For instance, amino-bonded silica (B1680970) columns (e.g., Asahipak NH2P-50 4E) are effective for separating neutral and acidic carbohydrates using aqueous/organic mobile phases, often with gradient elution. Reversed-phase HPLC, particularly with C18 columns, can also be used, especially after derivatization to introduce hydrophobic or charged tags. Detection methods commonly include evaporative light scattering detection (ELSD) or refractive index detection (RID), with fluorescent detection being employed after specific derivatization for enhanced sensitivity.
Table 1: HPLC Parameters for Oligosaccharide Analysis
| Parameter | Example/Description | Typical Use | Source References |
| Columns | Asahipak NH2P-50 4E, C18 | Separation of neutral/acidic oligosaccharides, analysis of hydrolysis products | ucdavis.edunih.govmdpi.compietdaas.nl |
| Mobile Phase | Acetonitrile/Water mixtures (e.g., 6:4, gradient elution from 75% B to 40% B) | Elution of separated components | ucdavis.edunih.gov |
| Triethylamine 0.3% pH 5.0/Acetonitrile (70:30) | Reversed-phase separation | mdpi.com | |
| Flow Rate | 1 mL/min | Mobile phase delivery | ucdavis.edumdpi.com |
| Detection | ELSD, RID, UV (after derivatization) | Detection and quantification of separated oligosaccharides | nih.govpietdaas.nl |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized, cost-effective method for the qualitative analysis and monitoring of oligosaccharide mixtures, particularly for tracking enzymatic reactions. It separates compounds based on their differential migration on a stationary phase (typically silica gel) using a mobile phase. Common solvent systems for oligosaccharides include mixtures such as ethyl acetate (B1210297):acetic acid:water (2:2:1 or 2:1:1, v/v/v) or chloroform:acetic acid:water (6:7:1, v/v/v). After separation, the spots are visualized by spraying the TLC plate with a chromogenic reagent, such as ethanol/sulfuric acid or an α-naphthol solution, followed by heating. TLC is instrumental in identifying this compound by comparing its migration pattern (Rf value) with known standards, such as glucose, laminaribiose (B1201645), laminaritriose, laminaritetraose, and laminarihexaose (B104634) ucdavis.edumdpi.comcapes.gov.brresearchgate.netresearchgate.netncsu.edunih.gov.
Table 2: TLC Solvent Systems and Visualization for Oligosaccharides
| Parameter | Example/Description | Typical Use | Source References |
| Solvent System | Ethyl acetate : Acetic acid : Water (2:2:1, v/v/v) | Separation of oligosaccharides | capes.gov.brresearchgate.netncsu.edu |
| 1-Butanol : Acetic acid : Water (2:1:1, v/v/v) | Separation of oligosaccharides | ucdavis.edumdpi.com | |
| Chloroform : Acetic acid : Water (6:7:1, v/v/v) | Separation of oligosaccharides | researchgate.net | |
| Visualization | Spraying with Ethanol/Sulfuric acid (95:5, v/v) and heating | Visualizing separated oligosaccharide spots | ucdavis.edumdpi.comresearchgate.netncsu.edu |
| Spraying with Ethanol/Sulfuric acid (95:5, v/v) and α-naphthol (0.5%, w/v) and heating | Visualizing separated oligosaccharide spots | researchgate.net |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume rather than chemical interactions. This technique is valuable for purifying oligosaccharides by size and for analyzing their molecular weight distribution. Common SEC resins, such as Sephadex (e.g., G-10, LH-20) and Bio-Gel P-2, are widely used for separating carbohydrates within a molecular weight range of approximately 150 to 2,000 Da. Bio-Gel P-2, in particular, has been identified as an effective resin for the purification of this compound (DP5) and other laminari-oligosaccharides researchgate.netnih.govcytivalifesciences.combio-works.combiotrend.comsigmaaldrich.com. SEC can be coupled with mass spectrometry (SEC-MS) to provide molecular mass information, aiding in the identification and structural characterization of oligosaccharide fractions.
Table 3: SEC Resins and Separation Ranges for Oligosaccharides
| Parameter | Example/Description | Typical Use | Source References |
| Resins | Sephadex G-10, Sephadex LH-20, Bio-Gel P-2 | Separation of oligosaccharides based on size | researchgate.netnih.govcytivalifesciences.comsigmaaldrich.com |
| Separation Range | 150–2,000 Da (approximate molecular weight range for carbohydrates) | Fractionation of oligosaccharides | researchgate.net |
| Application | Purification of oligosaccharides, desalting, buffer exchange, molecular weight determination (with MS) | Isolating specific oligosaccharides like this compound, analyzing mixtures | nih.govcytivalifesciences.combiotrend.com |
Electrophoretic Methods for Oligosaccharide Profiling
Electrophoretic methods offer high-resolution separation capabilities, but native oligosaccharides are generally neutral and thus not directly amenable to standard electrophoretic techniques. However, derivatization can introduce charges, making them suitable for separation. Capillary Electrophoresis (CE) and Polyacrylamide Gel Electrophoresis (PAGE) are powerful techniques for profiling oligosaccharides, especially when coupled with laser-induced fluorescence (LIF) detection after labeling with fluorescent dyes such as 8-amino-1,3,6-naphthalene trisulfonate (ANTS) or 8-aminopyrene-1,3,6-trisulfonate (APTS) capes.gov.brnih.govnih.govjst.go.jp. These methods are particularly useful for analyzing complex mixtures of N-linked glycans and can resolve structural isomers. While specific protocols detailing the electrophoretic profiling of this compound are not extensively documented in the provided search results, these general principles apply to oligosaccharide analysis. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is primarily used for the separation and molecular weight determination of proteins, including enzymes involved in oligosaccharide metabolism, rather than for the direct analysis of the oligosaccharides themselves capes.gov.brjst.go.jp.
Chemical Derivatization Strategies for Enhanced Detection and Analysis
Chemical derivatization is a critical step in the analysis of oligosaccharides, as it enhances their detectability and separability by introducing chromophores or fluorophores, or by altering their charge and hydrophobicity. Reagents such as 1-phenyl-3-methyl-5-pyrazolone (PMP) and 8-amino-1,3,6-naphthalene trisulfonate (ANTS) are widely employed. PMP derivatization, typically performed under basic conditions, introduces a UV-absorbing moiety, facilitating detection in HPLC and improving chromatographic separation on both normal-phase and reversed-phase columns nih.govresearchgate.netfrontiersin.orgresearchgate.net. ANTS, a fluorescent dye, is commonly introduced via reductive amination, significantly boosting sensitivity when coupled with LIF detection in CE nih.govfrontiersin.org. Other labeling reagents, such as 2-aminopyridine (B139424) (PA), are also utilized for HPLC-based analyses nih.gov. These derivatization strategies are essential for the sensitive and detailed structural analysis of this compound and related oligosaccharides.
Enzyme-Linked Assays for Quantification and Activity Measurement
This compound serves as a valuable substrate or standard in various enzyme assays, particularly for characterizing enzymes that degrade β-glucans, such as β-1,3-glucanases. The activity of these enzymes is frequently measured by quantifying the reducing sugars released from substrates like laminarin, which can yield this compound as a product. A common and effective method for detecting and quantifying these reducing sugars is the 3,5-dinitrosalicylic acid (DNS) assay nih.govjst.go.jpoup.comnih.gov. This colorimetric assay allows for the determination of enzyme kinetic parameters, including Km and Vmax, which provide crucial information about enzyme specificity and efficiency. For example, a laminarinase from Penicillium rolfsii demonstrated a Km of 0.0817 mg/mL and a Vmax of 372.2 µmol/min/mg when acting on laminarin ncsu.edu. Similarly, a GH64 endo-β-1,3-glucanase from Cellulosimicrobium funkei exhibited optimal activity at 45 °C and pH 5.5 mdpi.comnih.gov. This compound itself is commercially available and used in biochemical enzyme assays and in vitro diagnostic analyses nih.govmegazyme.com.
Table 4: Enzyme Kinetic Parameters for Laminari-oligosaccharide Degrading Enzymes
| Enzyme | Substrate | Parameter | Value | Source References |
| Laminarinase from Penicillium rolfsii c3-2(1) IBRL | Laminarin | Km | 0.0817 mg/mL | ncsu.edu |
| Vmax | 372.2 µmol/min/mg | ncsu.edu | ||
| GH64 endo-β-1,3-glucanase (rGluY) from Cellulosimicrobium funkei HY-13 | Laminarin | Optimal Temperature | 45 °C | mdpi.comnih.gov |
| Optimal pH | 5.5 | mdpi.comnih.gov | ||
| GH16 endo-β-1,3-glucanase (rGluH) from Hymenobacter siberiensis PAMC 29290 | Laminarin | Km | 2.35 mg/mL | frontiersin.org |
| Vmax | 480.89 U/mg | frontiersin.org |
Compound List:
this compound (L5)
Laminaribiose (L2)
Laminaritriose (L3)
Laminaritetraose (L4)
Laminarihexaose (L6)
Glucose (G1)
Pachyman
β-glucan
N-linked oligosaccharides
Glycoproteins (e.g., fetuin, RNase B)
ANTS (8-amino-1,3,6-naphthalene trisulfonate)
PMP (1-phenyl-3-methyl-5-pyrazolone)
APTS (8-aminopyrene-1,3,6-trisulfonate)
2-aminopyridine (PA)
Future Directions and Emerging Research Avenues for Laminaripentaose
Elucidation of Undiscovered Biological Functions and Mechanisms
While laminaripentaose has been noted for its prebiotic and antioxidant activities, its full spectrum of biological functions is far from completely understood. nih.gov A significant future direction lies in uncovering novel physiological roles and the intricate mechanisms that underpin them. A recent study has provided the first evidence that dietary this compound can prevent obesity and its associated complications, suggesting a role in metabolic regulation. nih.gov The same study pointed towards the attenuation of obesity-induced cognitive impairment via the gut-brain axis, opening up a new area of investigation into its neuroprotective effects. nih.gov
Future research should focus on:
Immunomodulatory Effects: Beyond general immunomodulation, detailed studies are needed to understand how this compound interacts with specific immune cell receptors and signaling pathways.
Anti-inflammatory Pathways: Investigating the precise molecular targets of this compound in inflammatory cascades could lead to its development as a targeted anti-inflammatory agent.
Gut-Brain Axis Communication: Further exploration of how this compound and its metabolites influence neurological health through the gut microbiome is a promising area. A 2024 study demonstrated that an antibiotic cocktail abrogated the beneficial cognitive effects of this compound in mice, strongly suggesting a microbiota-dependent mechanism. nih.gov
Advanced Investigations into Structure-Function Relationships
The biological activity of β-glucans is intrinsically linked to their structural characteristics, including their degree of polymerization, branching, and conformation. nih.gov For this compound, a deeper understanding of its structure-function relationship is crucial for optimizing its therapeutic potential.
Key research questions to be addressed include:
How does the specific chain length of five glucose units contribute to its unique biological activities compared to other laminarooligosaccharides?
What is the role of the terminal anomeric configuration in receptor binding and biological response?
Can modifications to the this compound structure, such as the addition of functional groups, enhance its bioactivity or stability?
Advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling will be instrumental in these investigations. nih.govresearchgate.net
Development of Novel Bioproduction Strategies via Enzyme Engineering (e.g., Glycosynthases)
The efficient and controlled synthesis of pure this compound is a prerequisite for its widespread application. While it can be produced by the hydrolysis of laminarin, a polysaccharide from brown algae, this process can yield a mixture of oligosaccharides of varying lengths. nih.gov Enzyme engineering offers a promising avenue for the development of highly specific and efficient bioproduction methods.
Future research in this area will likely involve:
Glycosynthases: These are engineered glycosidases that can synthesize oligosaccharides without the risk of subsequent hydrolysis. nih.gov Developing a glycosynthase specifically tailored for the synthesis of this compound could enable its large-scale, high-purity production. nih.gov
Directed Evolution of Laminarinases: Modifying existing laminarinases, such as those from glycoside hydrolase families GH-16 and GH-64, through directed evolution could enhance their specificity for producing this compound. nih.govbiorxiv.org
Cell-Free Biosynthesis: The development of cell-free enzymatic systems for this compound synthesis could offer greater control over the production process and simplify downstream purification.
| Enzyme Type | Family | Potential Application in this compound Production |
| Laminarinase | GH-16, GH-17 | Hydrolysis of laminarin to produce oligosaccharides including this compound. nih.gov |
| This compound Hydrolase | GH-64 | Specific hydrolysis of β-1,3-glucans to produce this compound. nih.gov |
| Glycosynthases | Engineered | Controlled synthesis of this compound from smaller sugar units. nih.gov |
Integration of Omics Technologies (Metagenomics, Metaproteomics) for Systems-Level Understanding
Omics technologies provide a powerful toolkit for discovering novel enzymes and understanding the systemic effects of bioactive compounds. For this compound, these technologies can be applied in several ways:
Metagenomics for Enzyme Discovery: Metagenomic analysis of diverse microbial communities, such as those from marine environments or hot springs, can lead to the discovery of novel laminarin-degrading enzymes with unique properties suitable for industrial applications. nih.govbiorxiv.org For instance, a novel acidic laminarinase, Jermuk-LamM, was identified from a hot spring metagenome. biorxiv.orgscienft.com
Metaproteomics for Functional Analysis: Metaproteomics can be used to study the expression of laminarin-degrading enzymes in complex microbial communities in response to laminarin. nih.gov This can provide insights into the key enzymes involved in laminarin degradation and inform the design of efficient bioproduction processes.
Metabolomics for Mechanistic Insights: Analyzing the metabolic changes in host organisms or microbial communities in response to this compound administration can help to elucidate its mechanisms of action and identify novel biomarkers of its effects.
Exploration of Synergistic Effects with other Bioactive Compounds
The combination of different bioactive compounds can often lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. researchgate.net Exploring the synergistic potential of this compound with other compounds could unlock new therapeutic applications and enhance its efficacy.
Potential areas of investigation include:
Combination with other Prebiotics: Investigating the combined effects of this compound with other prebiotics, such as fructooligosaccharides or galactooligosaccharides, on gut microbiota composition and function.
Synergy with Probiotics: Studying the impact of co-administering this compound with specific probiotic strains to enhance their survival and beneficial effects.
Combination with Conventional Drugs: Exploring the potential of this compound to enhance the efficacy or reduce the side effects of conventional drugs, for example, in the context of anti-inflammatory or metabolic disease therapies. The interaction between plant-derived bioactive compounds and pharmaceuticals can lead to synergistic or antagonistic effects. mdpi.com
Future research in this area will require well-designed in vitro and in vivo studies to identify synergistic combinations and elucidate the underlying mechanisms of their enhanced effects.
Q & A
Q. How is laminaripentaose synthesized and purified for experimental use?
this compound (Glc5) is typically synthesized enzymatically using β-1,3-glucanases or transglycosylases. For instance, laminarinases like OUC-BsLam26 hydrolyze β-1,3-glucans to produce oligosaccharides, which are then purified via chromatography (e.g., HPLC or TLC) . Enzymatic assays often employ laminarin as a substrate, with reaction conditions optimized for pH, temperature, and enzyme-to-substrate ratios to maximize yield .
Q. What analytical techniques validate this compound purity and structure?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for detecting this compound in enzymatic hydrolysates . Structural confirmation is achieved through nuclear magnetic resonance (NMR) for glycosidic linkage analysis and mass spectrometry (MS) for molecular weight validation .
Q. How do researchers quantify this compound in complex biological matrices?
Fluorescent labeling (e.g., using Lissamine derivatives) enables sensitive detection in assays. Binding affinity studies with proteins like Hd-PGRP-1 or Phr1p employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions, with dissociation constants (Kd) calculated using specialized software .
Q. What role does this compound play in β-glucanase activity assays?
this compound serves as a substrate to characterize β-1,3-glucanase specificity. Hydrolysis products (e.g., shorter oligosaccharides) are analyzed via TLC or HPLC to determine enzyme kinetics (Km, Vmax) and cleavage patterns . Residual activity assays also identify partial hydrolysis during crystallization, which may explain structural ambiguities .
Q. How is this compound utilized in fungal cell wall studies?
It mimics fungal β-1,3-glucans in assays evaluating antifungal agents. For example, this compound competes with β-glucanosyltransferases like Phr1p, disrupting cell wall synthesis. Biofilm viability is quantified via XTT assays, with activity normalized to controls .
Advanced Research Questions
Q. How do structural studies resolve ambiguities in this compound-enzyme interactions?
X-ray crystallography of enzyme-laminaripentaose complexes (e.g., GH-64 LPHase) reveals binding conformations. However, flexible regions (e.g., the fifth glucose moiety) may lack electron density due to enzymatic cleavage during crystallization, necessitating molecular docking (AutoDock/YASARA) to model missing segments .
Q. What methodologies elucidate this compound’s role in fungal cell wall disruption?
Competitive inhibition assays with fluorescently labeled this compound measure β-1,3-glucanosyltransferase activity. For example, HCOS analogs reduce Phr1p transglycosylation efficiency, quantified via fluorescence assays and validated with PHR1 null mutants .
Q. How do researchers address contradictory data in this compound-enzyme binding studies?
Discrepancies between crystallographic and enzymatic data (e.g., partial hydrolysis artifacts) are resolved by cross-validating results. Residual activity assays confirm enzyme stability during crystallization, while MST or SPR provides complementary binding affinity data .
Q. What strategies optimize this compound-derived glycoside synthesis?
Transglycosylation reactions using laminarinases like OUC-BsLam26 incorporate acceptors (e.g., methyl-β-D-glucopyranoside) to synthesize novel glycosides. Products are characterized via MS and NMR, with reaction conditions tuned to favor transglycosylation over hydrolysis .
Q. How is this compound used to study insect immune responses?
BIAcore analysis quantifies binding between this compound and peptidoglycan recognition proteins (PGRPs). Sensorgrams provide kinetic parameters (ka, kd), revealing immune activation mechanisms in insects like Hyphantria cunea .
Methodological Notes
- Data Contradictions : Always cross-validate structural (crystallography) and functional (enzyme kinetics) data to account for artifacts like partial substrate cleavage .
- Advanced Tools : Use hybrid methods (e.g., docking + crystallography) to model flexible regions in enzyme-ligand complexes .
- Quantitative Analysis : Employ MST or SPR for low-affinity interactions (Kd > 1 mM), as traditional assays may lack sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
